Cas no 53399-36-3 (3-Chlorothieno[2,3-b]pyridine)
3-Chlorothieno[2,3-b]pyridine Chemical and Physical Properties
Names and Identifiers
-
- 3-Chlorothieno[2,3-b]pyridine
- 3-chloro-thieno[2,3-b]pyridine
- 3-Chlorthieno< 2,3-b> pyridin
- AC1LCB6A
- AK128643
- KB-235915
- SureCN3971484
- Thieno[2,3-b]pyridine, 3-chloro-
- DB-304635
- 53399-36-3
- DTXSID70344600
- SCHEMBL3971484
-
- Inchi: 1S/C7H4ClNS/c8-6-4-10-7-5(6)2-1-3-9-7/h1-4H
- InChI Key: JMTPPTUTMHNAQB-UHFFFAOYSA-N
- SMILES: ClC1=CSC2C1=CC=CN=2
Computed Properties
- Exact Mass: 168.9752980g/mol
- Monoisotopic Mass: 168.9752980g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 131
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 41.1Ų
3-Chlorothieno[2,3-b]pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029186259-5g |
3-Chlorothieno[2,3-b]pyridine |
53399-36-3 | 95% | 5g |
$1326.60 | 2023-09-01 | |
| Alichem | A029186259-10g |
3-Chlorothieno[2,3-b]pyridine |
53399-36-3 | 95% | 10g |
$2090.40 | 2023-09-01 | |
| Alichem | A029186259-25g |
3-Chlorothieno[2,3-b]pyridine |
53399-36-3 | 95% | 25g |
$3417.00 | 2023-09-01 | |
| Chemenu | CM125581-1g |
3-chlorothieno[2,3-b]pyridine |
53399-36-3 | 95% | 1g |
$*** | 2023-05-30 | |
| Chemenu | CM125581-5g |
3-chlorothieno[2,3-b]pyridine |
53399-36-3 | 95% | 5g |
$*** | 2023-05-30 | |
| Chemenu | CM125581-10g |
3-chlorothieno[2,3-b]pyridine |
53399-36-3 | 95% | 10g |
$*** | 2023-05-30 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1629418-1g |
3-Chlorothieno[2,3-b]pyridine |
53399-36-3 | 98% | 1g |
¥7398.00 | 2024-05-10 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1629418-5g |
3-Chlorothieno[2,3-b]pyridine |
53399-36-3 | 98% | 5g |
¥19824.00 | 2024-05-10 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1629418-10g |
3-Chlorothieno[2,3-b]pyridine |
53399-36-3 | 98% | 10g |
¥25762.00 | 2024-05-10 |
3-Chlorothieno[2,3-b]pyridine Related Literature
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 3-Chlorothieno[2,3-b]pyridine
Comprehensive Analysis of 3-Chlorothieno[2,3-b]pyridine (CAS No. 53399-36-3): Properties, Applications, and Research Insights
3-Chlorothieno[2,3-b]pyridine (CAS No. 53399-36-3) is a heterocyclic compound that has garnered significant attention in pharmaceutical and materials science research due to its unique structural framework. This thienopyridine derivative combines a chlorinated thiophene ring fused with a pyridine moiety, offering versatile reactivity for synthetic modifications. Researchers are increasingly exploring its potential as a building block for drug discovery, particularly in designing kinase inhibitors and central nervous system (CNS) targeting agents, aligning with current trends in precision medicine.
The compound’s molecular structure (C7H4ClNS) features a chlorine atom at the 3-position, which enhances its electrophilic properties for cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig transformations. Such reactions are pivotal in constructing complex biologically active molecules, a topic frequently searched in AI-driven drug design platforms. Recent studies highlight its role in developing fluorescence probes for cellular imaging, addressing the growing demand for diagnostic tools in oncology research.
In material science, 3-Chlorothieno[2,3-b]pyridine serves as a precursor for organic semiconductors, a hot topic in renewable energy discussions. Its π-conjugated system enables applications in OLEDs and solar cells, resonating with searches for "sustainable electronic materials." Stability studies under varying pH conditions—often queried in academic databases—confirm its robustness in aqueous environments, expanding utility in bioconjugation techniques.
Environmental and safety profiles of CAS No. 53399-36-3 are rigorously documented, with biodegradability assays showing low ecotoxicity. This aligns with green chemistry principles, a trending search term among industrial researchers. Analytical methods like HPLC and LC-MS are recommended for purity verification, addressing common queries about quality control protocols in peer-reviewed literature.
Ongoing research explores 3-Chlorothieno[2,3-b]pyridine’s role in catalysis, particularly in photoredox reactions—a niche yet rapidly growing field. Patent analyses reveal its inclusion in antiviral compound libraries, reflecting post-pandemic interest in broad-spectrum therapeutics. The compound’s crystallographic data (e.g., CSD references) is frequently cited in computational chemistry forums, underscoring its relevance in molecular docking simulations.
In summary, 53399-36-3 exemplifies the intersection of medicinal chemistry and advanced materials. Its adaptability to high-throughput screening platforms and compatibility with microwave-assisted synthesis (a frequently searched technique) position it as a valuable asset for both academia and industry. Future directions may include nanocarrier functionalization for targeted drug delivery, a trending topic in nanomedicine research.
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